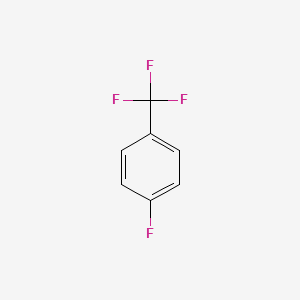

4-Fluorobenzotrifluoride

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88289. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNNNAIWPDLRVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059951 | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-44-8 | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=402-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88289 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-fluoro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α,4-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Fluorinated Aromatic Compounds in Scientific Inquiry

The journey of fluorinated aromatic compounds from laboratory curiosities to indispensable tools in various scientific fields is a testament to the relentless progress of chemical synthesis. The initial handling of elemental fluorine, first isolated by Henri Moissan in 1886, was fraught with challenges due to its high reactivity, often leading to uncontrolled reactions and decompositions. nih.gov Early attempts to directly fluorinate aromatic compounds like benzene (B151609) often resulted in tarry, complex mixtures. nih.gov

A significant breakthrough came in 1927 with the development of the Schiemann reaction, which provided a more controlled method for introducing fluorine into aromatic rings via diazonium salts. nih.gov This was followed by the advent of nucleophilic halogen exchange (Halex) reactions in 1936, where a chloro-substituent on an aromatic ring could be replaced with fluorine using reagents like potassium fluoride (B91410). nih.gov The synthesis of aromatic compounds with fluorinated side chains, such as the conversion of benzotrichloride (B165768) to benzotrifluoride (B45747) using antimony(III) fluoride, was first reported by Swarts in 1898 and later refined in the 1930s using hydrogen fluoride. nih.gov These foundational methods paved the way for the industrial production of a wide array of fluoroaromatic compounds. nih.govugr.es

The mid-20th century witnessed a rapid evolution in fluorination techniques, driven by the increasing demand for these compounds in sectors like pharmaceuticals and materials science. numberanalytics.com The development of new, more selective fluorinating agents, including electrophilic N-F reagents, further expanded the synthetic chemist's toolkit, allowing for the precise introduction of fluorine into complex molecules. numberanalytics.combeilstein-journals.org This historical progression set the stage for the synthesis and exploration of specifically substituted compounds like 4-Fluorobenzotrifluoride.

Significance of 4 Fluorobenzotrifluoride Within Contemporary Organofluorine Chemistry Research

4-Fluorobenzotrifluoride (p-fluorobenzotrifluoride) has emerged as a crucial building block and subject of study in modern organofluorine chemistry. The presence of both a fluorine atom and a trifluoromethyl group on the benzene (B151609) ring imparts unique electronic properties, influencing the molecule's reactivity and making it a valuable synthon.

The compound serves as a key intermediate in the synthesis of more complex molecules. For instance, it has been utilized in the synthesis of:

(S)-fluoxetine , a potent selective serotonin (B10506) reuptake inhibitor (SSRI). chemicalbook.comsigmaaldrich.com

2,2′-bis(trifluoromethylphenoxy)biphenyl , through a nucleophilic aromatic substitution reaction. chemicalbook.comsigmaaldrich.com

Various 1-aryloxy-2-substituted aminomethyltetrahydronaphthalene derivatives . chemicalbook.comsigmaaldrich.com

Its utility extends to the agrochemical and materials science sectors. numberanalytics.com The trifluoromethyl group is known to enhance properties like metabolic stability and lipophilicity, which are desirable in the design of new pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com In materials science, fluorinated aromatics contribute to the development of polymers and liquid crystals with enhanced thermal stability and chemical resistance. numberanalytics.com

The following table summarizes some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₄F₄ |

| Molecular Weight | 164.10 g/mol |

| Melting Point | -42 to -41.7 °C |

| Boiling Point | 102 to 105 °C |

| Density | 1.293 g/mL at 25 °C |

| Refractive Index | n20/D 1.401 |

| CAS Number | 402-44-8 |

Data sourced from multiple references. chemicalbook.comsigmaaldrich.comfishersci.comnih.govunichemist.com

Current State of Knowledge and Emerging Research Directions for 4 Fluorobenzotrifluoride

Novel Approaches for Selective Fluorination in the Synthesis of this compound

The selective introduction of a fluorine atom onto an aromatic ring is a significant challenge in organic synthesis. umich.edu Researchers have been actively developing new methods to achieve this transformation with greater efficiency, selectivity, and under milder conditions. These efforts are broadly categorized into nucleophilic, electrophilic, and radical fluorination strategies.

Nucleophilic Fluorination Strategies

Nucleophilic aromatic substitution (SNAr) is a common method for forming carbon-fluorine bonds. acs.org This approach typically involves the reaction of an aryl halide or a nitroarene with a fluoride (B91410) salt. acs.org However, traditional SNAr reactions often require harsh conditions, such as high temperatures and the use of expensive reagents like cesium fluoride (CsF). acs.org

Significant progress has been made in developing milder and more cost-effective nucleophilic fluorination methods. One notable advancement is the use of potassium fluoride (KF) in combination with phase-transfer catalysts, such as tetrabutylammonium (B224687) chloride (Bu4NCl), as a less expensive alternative to CsF. acs.org However, these reactions can still necessitate elevated temperatures. acs.org

To address this, researchers have explored the use of anhydrous tetraalkylammonium fluorides, like tetramethylammonium (B1211777) fluoride (Me4NF), which can be synthesized from KF and tetramethylammonium chloride (Me4NCl). acs.orgresearchgate.net Anhydrous Me4NF has proven to be a highly effective reagent for room-temperature SNAr fluorination of electron-deficient aromatic compounds. acs.org The development of these more reactive fluoride sources has enabled fluorination reactions to proceed under significantly milder conditions, expanding the scope of compatible functional groups. umich.eduacs.org

| Reagent/System | Substrate Type | Conditions | Key Advantages |

| KF/Bu4NCl | Electron-deficient aryl chlorides | Elevated temperatures (>130 °C) | Cost-effective alternative to CsF |

| Anhydrous Me4NF | Electron-deficient aryl chlorides | Room temperature | Mild conditions, high yields |

| Deoxyfluorination with Me4NF | Arylfluorosulfonates | Mild conditions | Broader substrate scope, including electron-donating groups |

Table 1: Comparison of Mild Nucleophilic Fluorination Methods

In a move towards more sustainable and efficient synthesis, solid-state and mechanochemical approaches for nucleophilic aromatic fluorination have been developed. rsc.orgrsc.org These methods often eliminate the need for bulk solvents, which are frequently toxic and difficult to remove. rsc.orgrsc.org

A simple and rapid mechanochemical protocol utilizes potassium fluoride (KF) and a quaternary ammonium (B1175870) salt for the solid-state fluorination of N-heteroaryl halides. rsc.orgrsc.org This technique allows for efficient fluorination within an hour under ambient conditions, without the need for an inert atmosphere. rsc.orgrsc.org Ball milling is a common technique used to provide the necessary energy input for these solvent-free reactions. rsc.orgmdpi.com This approach is not only more environmentally friendly but can also be more cost-effective than traditional solution-based methods. rsc.orgrsc.org

Historically, fluorination reactions were considered incompatible with water. allfordrugs.comrsc.org However, recent research has demonstrated the feasibility and advantages of conducting fluorination in aqueous media, aligning with the principles of green chemistry. allfordrugs.comrsc.orgrsc.org Water is an environmentally benign solvent and can enhance the efficiency of certain fluorination reactions by dissolving ionic fluorinating reagents. rsc.org

Remarkable progress has been made in utilizing water as a solvent or co-solvent for various fluorination reactions, including nucleophilic, electrophilic, and radical pathways. allfordrugs.comrsc.orgrsc.org The use of aqueous conditions is a significant step towards developing more sustainable and safer fluorination processes. allfordrugs.comrsc.org

Electrophilic Fluorination Methodologies

Electrophilic fluorination offers an alternative strategy for the synthesis of this compound and its derivatives. This method involves the reaction of an electron-rich aromatic compound with an electrophilic fluorinating agent. beilstein-journals.org

A variety of N-F reagents have been developed as safe and effective sources of electrophilic fluorine. organicreactions.org One of the most versatile and widely used reagents is 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor. rsc.orgnih.gov Selectfluor is a stable, crystalline solid that can be used for the fluorination of a broad range of substrates under relatively mild conditions. nih.gov

The synthesis of this compound can be achieved through the electrophilic fluorination of a suitable precursor. For example, the reaction of an aryl silane with Selectfluor in the presence of silver oxide and barium oxide can produce the desired product. chemicalbook.com

| Reagent | Substrate Type | Key Features |

| Selectfluor (F-TEDA-BF4) | Electron-rich arenes, organometallics | Stable, versatile, widely used |

| N-Fluorosulfonimides (e.g., NFSi) | Various nucleophiles | High reactivity |

Table 2: Common Electrophilic Fluorinating Agents

Radical Fluorination Pathways and Their Control

Radical fluorination presents a third major pathway for the synthesis of fluorinated aromatic compounds. These reactions involve the generation of a fluorine radical or a radical intermediate that subsequently reacts to form a C-F bond. umich.edu

While fluorine radicals themselves can be difficult to control, significant advancements have been made in developing controlled radical fluorination methods. organicreactions.orgumich.edu These often involve the use of transition metal catalysts or specific radical initiators to generate and direct the reactivity of the radical species. umich.edu The successful merger of "untamed" fluorine and "mild" water has opened new prospects for green chemistry, with remarkable research being carried out using water as a (co)solvent for transformations including radical fluorination. rsc.orgrsc.org

Metal-Catalyzed and Metal-Free Fluorination Processes

The direct and selective installation of fluorine onto aromatic rings represents a significant challenge in synthetic chemistry. Recent advancements in catalysis have provided powerful tools to address this challenge, enabling the efficient synthesis of fluoroarenes under milder conditions.

Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. In the context of fluorination, the use of arylboronic acids as substrates has emerged as a practical and versatile approach. These reactions are often characterized by their operational simplicity, tolerance to air and moisture, and scalability.

A notable example involves the fluorination of arylboronic acid derivatives using a palladium(II) precatalyst in conjunction with an electrophilic fluorinating agent, such as Selectfluor. The reaction mechanism is thought to proceed through a single-electron-transfer pathway involving a high-valent palladium(III) intermediate. harvard.edu While this methodology has been applied to a range of arylboronic acids, the fluorination of electron-deficient substrates can sometimes be challenging. cas.cn

A specific application of this methodology is the palladium-mediated fluorination of 4-(trifluoromethyl)phenylboronic acid. harvard.edu This reaction underscores the potential of this strategy for the synthesis of derivatives of this compound. The reaction is typically carried out in the presence of a palladium source and a suitable base. harvard.edu

Table 1: Palladium-Mediated Fluorination of 4-(Trifluoromethyl)phenylboronic Acid

| Parameter | Condition | Reference |

| Palladium Source | Acetato palladium complex | harvard.edu |

| Substrate | 4-(Trifluoromethyl)phenylboronic acid | harvard.edu |

| Base | K₂CO₃ | harvard.edu |

| Solvent | MeOH/Benzene (B151609) | harvard.edu |

| Temperature | 23 °C | harvard.edu |

Silver-Catalyzed Late-Stage Fluorination using Cross-Coupling Reactions

Silver catalysis has provided a unique avenue for the late-stage fluorination of complex molecules, a critical step in the synthesis of pharmaceuticals and agrochemicals. nih.gov These reactions often exhibit excellent functional group tolerance, allowing for the introduction of fluorine into intricate molecular architectures. A key feature of this methodology is the use of arylstannanes as the aryl source, which undergo fluorination in the presence of a silver catalyst and an electrophilic fluorine source like F-TEDA-PF₆ (Selectfluor). nih.govnih.gov

The proposed mechanism for silver-catalyzed fluorination is distinct from traditional cross-coupling cycles and is thought to involve a high-valent silver fluoride complex. nih.gov A significant advantage of this method is its applicability to a broad range of substrates, including those with sensitive functional groups. nih.gov However, a drawback is the requirement for the preparation of often toxic arylstannane starting materials. nih.govnih.gov

A noteworthy synthesis of this compound itself utilizes a silver-mediated reaction. In this procedure, triethoxy(4-(trifluoromethyl)phenyl)silane is treated with silver(I) oxide and Selectfluor in acetone (B3395972) to yield the desired product. chemicalbook.com

Table 2: Silver-Mediated Synthesis of this compound

| Parameter | Condition | Reference |

| Starting Material | Triethoxy(4-(trifluoromethyl)phenyl)silane | chemicalbook.com |

| Silver Source | Silver(I) oxide | chemicalbook.com |

| Fluorinating Agent | Selectfluor | chemicalbook.com |

| Additives | Barium(II) oxide | chemicalbook.com |

| Solvent | Acetone | chemicalbook.com |

| Temperature | 90 °C | chemicalbook.com |

| Yield | 90% | chemicalbook.com |

Transition Metal-Catalyzed C-H Fluorination of Unactivated Substrates

The direct functionalization of carbon-hydrogen (C-H) bonds represents the most atom-economical approach to synthesizing complex molecules. Transition metal-catalyzed C-H fluorination has emerged as a powerful strategy for the direct introduction of fluorine into unactivated C-H bonds of arenes and heteroarenes. Palladium has been a prominent catalyst in this field, often in combination with an electrophilic fluorinating reagent. nih.gov

These reactions can proceed through various mechanisms, and in some cases, require the use of a directing group to achieve regioselectivity. The directing group coordinates to the metal center, bringing it in proximity to a specific C-H bond, thereby facilitating its activation and subsequent fluorination. More recently, methods for the non-directed C-H fluorination of arenes have also been developed, expanding the scope of this transformation. nih.gov The reaction of benzotrifluoride (B45747) would be a direct route to this compound, though achieving high regioselectivity can be a challenge.

Manganese-Porphyrin-Catalyzed Oxidative Aliphatic C-H Fluorination

While the focus of this article is on an aromatic compound, the functionalization of aliphatic side chains on its derivatives is also of significant interest. Manganese-porphyrin complexes have been identified as effective catalysts for the oxidative fluorination of aliphatic C-H bonds. nih.gov This methodology allows for the direct conversion of C-H bonds in alkanes, terpenoids, and steroids to C-F bonds under mild conditions. nih.gov

The catalytic system typically employs a manganese porphyrin complex, a fluoride ion source (such as silver fluoride), and a stoichiometric oxidant like iodosylbenzene. nih.gov The proposed mechanism involves the formation of a high-valent oxomanganese(V) species, which is responsible for the initial hydrogen atom abstraction from the aliphatic substrate. nih.gov This is followed by the delivery of a fluoride ion from a manganese(IV) fluoride intermediate. nih.gov This method has been shown to be effective for the fluorination of a variety of substrates, including those with some functional groups. chemrxiv.orgchemrxiv.org

Table 3: General Conditions for Manganese-Porphyrin-Catalyzed Aliphatic C-H Fluorination

| Component | Example | Reference |

| Catalyst | Manganese porphyrin complex | nih.gov |

| Fluoride Source | Silver Fluoride (AgF) | chinesechemsoc.org |

| Oxidant | Iodosylbenzene | nih.gov |

| Substrates | Alkanes, Terpenoids, Steroids | nih.gov |

Copper-Mediated/Catalyzed Trifluoromethylation Strategies

The introduction of the trifluoromethyl (CF₃) group is another critical transformation in the synthesis of valuable compounds. Copper-mediated and -catalyzed trifluoromethylation reactions have become a cornerstone for the formation of C-CF₃ bonds. cas.cn These methods often utilize a "CuCF₃" species, which can be generated from various precursors. cas.cnorganic-chemistry.org

A common approach involves the reaction of an aryl halide with a trifluoromethyl source in the presence of a copper catalyst. This allows for the synthesis of trifluoromethylated arenes, which are important intermediates in the pharmaceutical and agrochemical industries. The reactivity of the aryl halide often follows the order I > Br > Cl. The choice of ligands can also play a crucial role in the efficiency of these reactions. alberts.edu.in For the synthesis of this compound derivatives, this methodology could be applied to the trifluoromethylation of a fluorinated aryl halide.

Synthetic Routes and Reaction Conditions for this compound Derivatives

The synthesis of derivatives of this compound often involves the introduction of additional substituents onto the aromatic ring. Halogenation reactions are a common strategy to produce key intermediates for further functionalization.

For instance, the bromination of p-fluorobenzotrifluoride can be achieved using bromine in the presence of a catalyst to yield 3-bromo-4-fluorobenzotrifluoride (B1329879). This derivative can then undergo various cross-coupling or substitution reactions. Halogen exchange reactions, such as the conversion of a chloro or bromo substituent to a fluoro group using potassium fluoride in a polar aprotic solvent, are also employed in the synthesis of fluorinated benzotrifluorides. google.com

Table 4: Selected Synthetic Reactions for this compound Derivatives

| Product | Starting Material | Reagents and Conditions | Reference |

| 3-Bromo-4-fluorobenzotrifluoride | p-Fluorobenzotrifluoride | Br₂, LiBr, FeBr₃, (C₄H₉)₄NBr, 35-45 °C | |

| This compound | 4-Chlorobenzotrifluoride (B24415) | KF, DMSO, 170-240 °C, anhydrous | google.com |

| 2,5-Dibromo-4-fluorobenzotrifluoride | Fluorobenzotrifluoride precursor | Br₂ or NBS, Lewis acid catalyst (e.g., FeBr₃) |

Bromination and Fluorination of Benzotrifluoride Derivatives

The introduction of bromine and fluorine atoms onto the benzotrifluoride scaffold is a key strategy for producing highly functionalized intermediates. These halogenated derivatives serve as versatile building blocks for more complex molecules.

Synthesis of 3,5-Dibromo-4-fluorobenzotrifluoride

The synthesis of 3,5-Dibromo-4-fluorobenzotrifluoride can be achieved through multi-step halogenation processes starting from benzotrifluoride precursors. One synthetic pathway involves the treatment of 4-aminobenzotrifluoride with a halogenating agent like elemental bromine. google.comgoogle.com The resulting intermediate can then undergo further transformations, including diazotization and subsequent reactions, to yield the target compound. google.com

A more general approach to dibromination involves the use of brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, often in the presence of a Lewis acid catalyst like iron (Fe) or aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent, such as dichloromethane, at low temperatures to control selectivity. These conditions facilitate the electrophilic aromatic substitution, placing the bromine atoms at the desired positions on the benzotrifluoride ring.

| Starting Material | Reagents | Product |

| Benzotrifluoride derivative | N-bromosuccinimide (NBS), Lewis Acid (e.g., FeCl₃) | Dibrominated benzotrifluoride |

| 4-Aminobenzotrifluoride | Elemental Bromine, further reagents | 3,5-Dibromo-4-fluorobenzotrifluoride |

Synthesis of 3-Bromo-4-fluorobenzotrifluoride

3-Bromo-4-fluorobenzotrifluoride is a critical intermediate synthesized via the direct bromination of this compound (p-fluorobenzotrifluoride). This reaction is typically performed using elemental bromine in the presence of a catalytic system.

A common laboratory and industrial synthesis involves reacting this compound with bromine. The catalytic mixture often includes lithium bromide, ferric bromide, and a phase transfer catalyst like tetrabutylammonium bromide. The reaction is maintained at a controlled temperature, generally between 35-45°C, for several hours to ensure completion. After the reaction, the crude product is neutralized, for instance with a sodium hydroxide (B78521) solution, and the pure 3-Bromo-4-fluorobenzotrifluoride is isolated, often achieving high purity and yield.

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Bromine (Br₂) |

| Catalysts | Lithium bromide, Ferric bromide, Tetrabutylammonium bromide |

| Temperature | 35-45°C |

| Reaction Time | ~6 hours |

| Purification | Neutralization (e.g., NaOH), Separation |

Nucleophilic Aromatic Substitution (SNAr) Reactions in Derivative Synthesis

The electron-withdrawing nature of the trifluoromethyl group on the benzotrifluoride ring activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This reactivity is harnessed for the synthesis of various important derivatives where the fluorine atom of this compound is displaced by a nucleophile.

Synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl

This compound serves as a key reactant in the synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl. chemicalbook.comnsf.govresearchgate.netnih.gov This synthesis is accomplished through a nucleophilic aromatic substitution reaction with 2,2′-biphenol. chemicalbook.comnsf.govresearchgate.netnih.gov In this process, the hydroxyl groups of 2,2′-biphenol act as nucleophiles, displacing the fluorine atoms on two molecules of this compound to form the corresponding diaryl ether linkages. Similarly, 2-fluorobenzotrifluoride (B1329496) can be used as a reactant for the same purpose. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | 2,2′-Biphenol | 2,2′-bis(trifluoromethylphenoxy)biphenyl | Nucleophilic Aromatic Substitution |

| 2-Fluorobenzotrifluoride | 2,2′-Biphenol | 2,2′-bis(trifluoromethylphenoxy)biphenyl | Nucleophilic Aromatic Substitution researchgate.net |

Synthesis of (S)-Fluoxetine and Related Derivatives

The synthesis of the selective serotonin (B10506) reuptake inhibitor (S)-fluoxetine is a prominent application of this compound's reactivity in SNAr reactions. chemicalbook.comresearchgate.netnih.gov Multiple synthetic routes utilize this compound or 4-chlorobenzotrifluoride as the trifluoromethylphenyl source. libretexts.org

One common strategy involves the reaction of a chiral amino alcohol intermediate, such as 3-methylamino-1-phenyl-1-propanol, with this compound. googleapis.com The alcohol is first deprotonated with a strong base, like sodium hydride (NaH), to form a more potent nucleophile (an alkoxide). This alkoxide then attacks the 4-position of this compound, displacing the fluoride and forming the characteristic ether bond of fluoxetine. libretexts.org The reaction is typically conducted in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).

| Precursor | Reagent | Base | Product |

| (S)-3-Amino-1-phenyl-1-propanol | This compound | Sodium Hydride (NaH) | (S)-Fluoxetine |

| (S)-2-(3-furyl)-1-phenylethanol | This compound | Sodium alkoxide | Ether intermediate for (S)-Fluoxetine synthesis |

Cross-Coupling Reactions Utilizing this compound Derivatives

Derivatives of this compound, particularly those bearing a bromine or iodine atom, are valuable substrates in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organohalide. 3-Bromo-4-fluorobenzotrifluoride is an ideal substrate for such reactions due to the reactive carbon-bromine bond. The general mechanism involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst.

This methodology allows for the synthesis of complex biaryl structures and other conjugated systems. For example, coupling 3-bromo-4-fluorobenzotrifluoride with various arylboronic acids in the presence of a palladium catalyst (e.g., PdCl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) can generate a diverse library of fluorinated biphenyl (B1667301) derivatives. researchgate.netlibretexts.org The choice of ligands, bases, and solvents can be optimized to achieve high yields and selectivity for these transformations. nsf.govlibretexts.org

| Reaction | Organohalide Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 3-Bromo-4-fluorobenzotrifluoride | Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Fluorinated biaryl compound |

| C-N Coupling | 3-Bromo-5-fluorobenzotrifluoride | 4-Methylimidazole | Strong Base (e.g., NaH) | N-arylated imidazole (B134444) derivative |

Green Chemistry Principles in this compound Synthesis

Minimizing Environmental Impact through Solvent-Free and Aqueous Methods

The synthesis of this compound and its derivatives has traditionally relied on the use of organic solvents, which can have significant environmental and economic drawbacks. In line with the principles of green chemistry, there is a growing interest in developing solvent-free and aqueous synthetic methods.

Solvent-free reactions can lead to higher efficiency, easier product separation, and reduced waste generation. For instance, the chlorination of this compound can be carried out without a separate solvent, as the starting material and the product are both liquids under the reaction conditions and can effectively dissolve the chlorinating agent. google.com This approach is not only more environmentally friendly but also more economical on an industrial scale. google.com

Aqueous synthesis is another green alternative. While this compound itself has low solubility in water, certain reactions can be performed in aqueous media, often with the aid of phase-transfer catalysts or surfactants. guidechem.com For example, the Suzuki coupling reaction for the synthesis of fluorinated biphenyls has been successfully conducted in aqueous solvents at room temperature, offering a milder and more sustainable alternative to traditional methods that require harsh conditions and organic solvents. researchgate.net

Atom Economy and Sustainable Reagent Development

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. The development of synthetic routes with high atom economy is crucial for the sustainable production of this compound and its derivatives.

Traditional multi-step syntheses often involve the use of stoichiometric reagents and generate significant amounts of waste. Newer methods aim to improve atom economy by utilizing catalytic processes. For example, the direct fluorination or chlorination of precursors using catalytic amounts of reagents is preferable to older methods that might involve diazotization reactions, which are less atom-economical and can be hazardous on a large scale. epo.org

The development of sustainable reagents is another key aspect. This includes the use of less toxic and more abundant starting materials. For instance, some modern syntheses of 3-chloro-4-fluorobenzotrifluoride (B1360330) start from the readily available and inexpensive 4-fluorotoluene (B1294773) and utilize chlorine and hydrogen fluoride, which are also relatively low-cost industrial chemicals. google.com

The efficiency of a synthesis is not only about high yields but also about minimizing energy consumption and waste. rushim.ru The selection of cheap and readily available materials is a critical economic and environmental consideration. rushim.ru

Continuous Flow Reactor Applications for Efficient Production

Continuous flow chemistry has emerged as a powerful tool for the efficient and safe production of chemicals, including this compound and its derivatives. Flow reactors offer several advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and easier scalability. sensotech.com

In a continuous flow system, reactants are continuously pumped through a reactor where they mix and react. The product is then continuously collected. This setup allows for better control of reaction conditions like temperature and pressure, which can lead to higher yields and selectivity. researchgate.net For reactions that are highly exothermic or involve hazardous reagents, flow reactors can significantly improve safety by minimizing the volume of the reaction mixture at any given time.

The synthesis of various pharmaceutical intermediates has been successfully demonstrated using reconfigurable continuous flow systems. sensotech.com For example, the nitration of 3-fluorobenzotrifluoride (B140190) has been achieved in a continuous-flow millireactor system, which offers better control over impurities and higher process efficiency compared to traditional batch reactors. researchgate.net This technology is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates. researchgate.netcphi-online.com

Table 3: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Often difficult and requires re-optimization | Generally more straightforward |

| Safety | Higher risk with large volumes of hazardous materials | Improved safety due to small reaction volumes |

| Heat & Mass Transfer | Can be limited, leading to hotspots and side reactions | Enhanced, allowing for better control and selectivity |

| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Efficiency | Can be less efficient with longer reaction times | Often more efficient with higher space-time yields |

Mechanistic Investigations of C-F Bond Activation in this compound Systems

The cleavage of the C-F bond in fluoroarenes like this compound is a critical step for their conversion into more valuable products. Mechanistic studies have revealed several pathways for this activation, primarily involving transition metal catalysis, but also extending to metal-free and acid-mediated approaches.

Transition metals, particularly those with electron-rich, low-valent centers, are effective in activating the strong C-F bond. The primary mechanisms involved are oxidative addition and nucleophilic aromatic substitution (SNAr).

Oxidative addition is a common pathway for C-F bond activation, typically involving low-valent transition metal complexes of nickel, palladium, or platinum. researchgate.net In this process, the metal center inserts into the C-F bond, leading to a higher oxidation state metal complex. For this to occur, the metal complex must be sufficiently electron-rich to facilitate the cleavage of the strong C-F bond. core.ac.ukkyoto-u.ac.jp The thermodynamics of this process can be more favorable than for other C-X bonds, like C-H, due to the formation of a strong metal-fluorine bond. core.ac.uk However, the activation energy for C-F oxidative addition is often high due to repulsion between the metal d-orbitals and the fluorine 2p-orbitals. ox.ac.uk

While this compound is generally less reactive than fluoroarenes with strong electron-withdrawing groups, certain catalytic systems can promote its C-F activation via oxidative addition. chemrxiv.org For instance, cobalt(I) complexes have been shown to react with 3-fluorobenzotrifluoride via C-H activation, with no evidence of C-F bond cleavage, highlighting the challenges in activating the C-F bond in such substrates. nih.gov The trifluoromethyl group (-CF3) in this compound has a strong electron-withdrawing effect, which can activate the C-F bond toward oxidative addition with Pd(0) catalysts.

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for C-F bond cleavage, particularly for fluoroarenes bearing electron-withdrawing groups. chemrxiv.orgosaka-u.ac.jp In the context of transition metal catalysis, the metal can function as a Lewis acid, coordinating to the arene and withdrawing electron density, thereby activating it for nucleophilic attack. osti.gov This is often referred to as a "push-pull" mechanism, where the fluorine atom coordinates to a Lewis acidic metal, and the C-F bond is further activated by electron donation from a transition metal center. kyoto-u.ac.jp

The SNAr mechanism can proceed through two main pathways: a two-step process involving a stable Meisenheimer intermediate or a single-step concerted process. researchgate.net Research has shown that the metallanucleophile K[CpFe(CO)2] (KFp) can react with electron-deficient aryl fluorides via an SNAr-type mechanism. chemrxiv.org However, the more electron-rich this compound was found to be unreactive under these conditions, indicating the importance of strong electron-withdrawing groups for this pathway. chemrxiv.org

A rhodium(III)-mediated SNAr reaction of a fluoroarene with carboxylic acids has been demonstrated to proceed via an internal nucleophilic aromatic substitution (I-SNAr) mechanism, where the nucleophile coordinates to the metal before substitution. osti.gov This pathway mitigates the negative influence of protic media on the nucleophile. osti.gov

In recent years, metal-free approaches for C-F bond activation have gained attention as they offer greener and more economical alternatives. researchgate.net These methods often rely on the use of strong nucleophiles, photocatalysis, or frustrated Lewis pairs. researchgate.netrsc.org

For instance, a simple and effective metal-free aromatic nucleophilic monosubstitution reaction has been developed for the synthesis of aromatic amines from various fluoroarenes by cleavage of the C-F bond. rsc.org The success of these reactions is highly dependent on the solvent and reaction temperature. rsc.org Another metal-free approach involves the use of N-heterocyclic carbenes (NHCs), which can activate C-F bonds due to their strong nucleophilicity and ability to stabilize intermediates. researchgate.net

Both Brønsted and Lewis acids can mediate the activation of C-F bonds. chemrxiv.org Lewis acids can activate C-F bonds by coordinating to the fluorine atom, increasing the electrophilicity of the attached carbon, and facilitating nucleophilic attack or elimination. For example, ethylaluminum dichloride (EtAlCl2) has been shown to promote the selective activation of a single C-F bond in a CF3 group. nih.gov Silylium (B1239981) cations, generated in situ, have also been used in the presence of weakly coordinating anions for the catalytic hydrodefluorination of sp3 C-F bonds, including those in this compound. acs.org

Brønsted acids, such as the superacid triflic acid (CF3SO3H), have been found to efficiently activate benzylic sp3 C-F bonds. cas.cn This is believed to occur through a strong interaction or hydrogen bonding between the C-F bond and the proton of the acid. cas.cn While this has been demonstrated for the CF3 group, the activation of the aromatic C-F bond in this compound by Brønsted acids is more challenging and less common. The activation of carbonyl compounds by chiral Brønsted acids has been extensively studied, providing insights into the modes of activation that could potentially be applied to C-F bonds. rsc.org

Photochemical C-F Bond Transformations

The photochemistry of this compound involves complex C-F bond transformations. Studies have shown that some benzotrifluorides are unstable under UV irradiation in water, leading to the hydrolysis of the C-F bond and the formation of benzoic acids. researchgate.net The substituents on the aromatic ring have a significant impact on the direct photochemical reactivity of the CF3 moiety. researchgate.net

Research indicates that the photohydrolysis is likely initiated in the lowest excited singlet state through a heterolytic C-F bond cleavage. researchgate.net The observed reaction rates and shifts in electronic transitions upon CF3-substitution are consistent with predictions from semiempirical pi-electron calculations (PPP SCF CI). researchgate.net Furthermore, a correlation between excited-state charge densities and photochemical reactivity has been proposed. researchgate.net

In the context of biodegradation, this compound has been observed to undergo defluorination. nih.gov This process is noteworthy because the trifluoromethyl group is often incorporated into chemicals to inhibit biodegradation. researchgate.netnih.gov The transformation is thought to occur via the toluene (B28343) biodegradative (Tod) pathway. researchgate.net

Studies on Nucleophilic Substitution Reactions of this compound Derivatives

The presence of the electron-withdrawing trifluoromethyl group and the fluorine atom on the benzene ring significantly influences the nucleophilic substitution reactions of this compound derivatives.

Substitution of Halogen Atoms with Nucleophiles (e.g., amines, thiols, alkoxides)

Derivatives of this compound, such as those containing bromine atoms, readily undergo nucleophilic aromatic substitution (SNAr) reactions. The bromine atoms can be substituted by a variety of nucleophiles, including amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures. The strong electron-withdrawing effect of the trifluoromethyl group facilitates these reactions. For instance, 2,2'-bis(trifluoromethylphenoxy)biphenyl has been synthesized through the nucleophilic aromatic substitution of this compound with 2,2'-biphenol. researchgate.net

The position of the substituents on the benzene ring affects the reactivity. For example, a para-bromo group increases the electron density at the ortho position, making that isomer more reactive in nucleophilic aromatic substitution compared to a meta-bromo analog.

Oxidation and Reduction Pathways

This compound and its derivatives can undergo both oxidation and reduction. The trifluoromethyl group generally enhances the electron-withdrawing effects, which can influence the reactivity in these processes.

In a biological context, the oxidation of this compound by Pseudomonas putida F1 has been studied. nih.gov The initial products identified include a catechol derivative, indicating an oxidative pathway. nih.gov This biotransformation is significant as it demonstrates the microbial degradation of a compound containing the typically recalcitrant CF3 group. nih.gov

Regarding reduction, electrochemical methods have been employed for the di-defluorination of trifluoromethylarenes. bris.ac.uk Additionally, catalytic hydrodefluorination of the sp3 C–F bonds in this compound has been achieved using silylium cations, with arene C–F bonds remaining intact. acs.org

Computational and Theoretical Studies on Reaction Mechanisms

Computational and theoretical chemistry provide valuable insights into the reaction mechanisms of this compound.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the transition states of chemical reactions. DFT calculations have been used to study nucleophilic aromatic substitution reactions, suggesting a concerted SNAr pathway in some cases. osaka-u.ac.jp For certain reactions, DFT calculations help to elucidate the mechanism, such as whether a reaction proceeds via direct electron transfer or through a mediated pathway. bris.ac.uk The B3LYP functional is a commonly used method for these types of calculations. colby.eduresearchgate.net

Simulation of Rotational Dynamics in Relation to Reactivity

The simulation of molecular rotational dynamics offers a deeper understanding of reactivity. Quantum mechanical simulations of the laser-induced alignment of this compound, an asymmetric top molecule, have been performed. aps.orgresearchgate.netaps.org These simulations, which can be computationally intensive, are made more feasible by exploiting symmetries in the rotational wavepacket. aps.orgaps.org Such studies are crucial for applications in manipulating and investigating chemical reactions. aps.org Ultrafast electron diffraction (UED) from aligned molecules can provide structural information, and simulations of the rotational dynamics of this compound have been compared with experimental UED data. researchgate.net

Interactive Data Tables

Table 1: Nucleophilic Substitution Reactions of this compound Derivatives

| Derivative | Nucleophile | Reagents/Conditions | Product |

| 3-Bromo-4-fluorobenzotrifluoride | Amines, thiols, alkoxides | Polar aprotic solvents (DMF, DMSO), 80-120°C | 4-Fluoro-3-(substituted)benzotrifluorides |

| 2,5-Dibromo-4-fluorobenzotrifluoride | Amines, thiols, alkoxides | Appropriate conditions | Substituted derivatives |

| This compound | 2,2'-Biphenol | Not specified | 2,2'-bis(trifluoromethylphenoxy)biphenyl |

Data sourced from multiple studies. researchgate.net

Table 2: Computational Studies on this compound

| Study Type | Method | Focus | Key Finding |

| Reaction Mechanism | DFT (B3LYP) | Nucleophilic Aromatic Substitution | Suggests a concerted SNAr pathway. |

| Rotational Dynamics | Quantum Mechanical Simulation | Laser-induced alignment | Symmetries in the rotational wavepacket reduce computational cost. |

| Structural Dynamics | Ultrafast Electron Diffraction (UED) & Simulation | Structure retrieval from aligned molecules | Good agreement between simulation and experimental data. |

Data compiled from various computational chemistry research. osaka-u.ac.jpaps.orgaps.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

NMR Spectroscopy in Mechanistic Studies (e.g., 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly fluorine-19 NMR (19F NMR), is a powerful tool for investigating reaction mechanisms involving fluorinated compounds. Due to fluorine's 100% natural abundance and the high sensitivity of the 19F nucleus, this technique offers a clear window into the electronic changes occurring around the fluorine atoms during a chemical transformation. alfa-chemistry.comnih.gov

In the context of 4-Fluorobenzotrifluoride, both the trifluoromethyl (-CF3) group and the aromatic fluorine atom serve as sensitive probes. The chemical shift of the 19F nuclei is highly dependent on the local electronic environment. mdpi.com During a reaction, changes in electron density, formation of intermediates, and the generation of products will cause predictable shifts in the 19F NMR spectrum. Researchers can monitor the disappearance of reactant signals and the appearance of product signals to track reaction progress.

Mechanistic studies involving substituted benzotrifluorides have revealed that the 19F chemical shifts of the -CF3 group are particularly sensitive to the electronic nature of substituents on the aromatic ring. uq.edu.au For instance, electron-donating groups tend to cause downfield shifts, while electron-withdrawing groups result in upfield shifts. uq.edu.au This sensitivity allows for detailed analysis of electronic effects throughout a reaction pathway. By observing changes in chemical shifts and coupling constants, it is possible to identify transient intermediates and gain a deeper understanding of the reaction mechanism.

Table 1: Representative 19F NMR Chemical Shifts for Benzotrifluoride (B45747) Derivatives

| Compound/Functional Group | Typical 19F Chemical Shift Range (ppm) vs. CFCl3 | Notes |

|---|---|---|

| Ar-CF3 | -60 to -65 | The exact shift is sensitive to other ring substituents. |

| F -C=O | -70 to -20 | Represents a potential oxidation product environment. ucsb.edu |

| Ar-F | +80 to +170 | The aromatic fluorine provides a second probe site. ucsb.edu |

Note: Chemical shifts are approximate and can vary with solvent, temperature, and molecular context.

Mass Spectrometry (MS) for Product Identification and Pathway Analysis

Mass spectrometry (MS) is an essential analytical technique for identifying reaction products and intermediates, thereby helping to piece together reaction pathways. wikipedia.org In a typical electron ionization (EI) mass spectrum of this compound (molar weight: 164.10 g/mol ), the molecule undergoes fragmentation, producing a unique pattern of ions. sigmaaldrich.com

The analysis begins with the identification of the molecular ion peak (M+•), which corresponds to the intact molecule with one electron removed. For this compound, this would appear at a mass-to-charge ratio (m/z) of 164. The fragmentation pattern provides structural information. Due to the high stability of the trifluoromethyl cation (CF3+), a prominent peak at m/z 69 is often observed in the mass spectra of compounds containing this group. nist.gov

By analyzing the masses of the fragment ions, a fragmentation pathway can be proposed. This pathway helps to confirm the structure of the starting material and identify unknown products in a reaction mixture. For example, if a reaction modifies the aromatic ring, the fragmentation pattern will change in a predictable way, allowing for the characterization of the new product. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments, which is crucial for unambiguous product identification.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 164 | [C7H4F4]+• | M+• | Molecular Ion |

| 145 | [C7H4F3]+• | [M-F]+• | Loss of a fluorine atom from the -CF3 group or the ring |

| 114 | [C6H4F]+ | [M-CF2]+ | Loss of a difluorocarbene radical from a rearranged intermediate |

| 95 | [C6H4F]+ | [M-CF3]+ | Loss of the trifluoromethyl radical |

Ultrafast Electron Diffraction (UED) for Structural Dynamics

Ultrafast Electron Diffraction (UED) is a cutting-edge experimental technique used to observe the real-time atomic motions of molecules during chemical reactions or physical processes. nih.govwolfresearchgroup.comosti.gov This method provides the ability to create "molecular movies" by capturing snapshots of the molecular structure on femtosecond (10-15 s) timescales. controlled-molecule-imaging.org

In UED experiments involving this compound, a gas-phase sample of the molecules is first oriented in space using a linearly polarized laser pulse. aip.orgaip.org A subsequent ultrashort electron pulse is then diffracted by the aligned molecules. aip.org The resulting diffraction pattern is captured on a detector and contains detailed information about the instantaneous spatial arrangement of the atoms within the molecule. aip.orgresearchgate.net

By varying the time delay between the laser pump pulse (which can initiate a photochemical reaction) and the electron probe pulse, a series of diffraction patterns can be recorded. These patterns can be transformed to provide direct information about changes in bond lengths and angles as the molecule evolves. aip.org Studies on this compound have successfully demonstrated the ability to extract two-dimensional structural information from these diffraction patterns, allowing researchers to distinguish between atomic pairs that are parallel or perpendicular to the laser alignment axis. aip.orgaip.org This capability is crucial for understanding the complex structural dynamics of molecules following excitation. osti.gov

Table 3: Key Findings from UED Studies of this compound

| Parameter | Finding / Observation | Significance |

|---|---|---|

| Technique | Laser-aligned Ultrafast Electron Diffraction | Enables the study of anisotropic structural dynamics in asymmetric top molecules. aip.orgaip.org |

| Temporal Resolution | Femtosecond timescale | Allows for the direct observation of coherent nuclear motions. nih.govosti.gov |

| Momentum Transfer (s) | Good agreement between experiment and theory up to 11 Å-1 | Indicates high-quality diffraction data capable of resolving fine structural details. aip.org |

| Data Transformation | 2D Fourier transform followed by Abel inversion (2DFT-A) | Converts diffraction patterns into real-space images, revealing 2D structural information. aip.org |

| Key Result | Distinction between atomic pairs with equal distances but different orientations | Provides proof-of-principle for retrieving the full 3D structure of complex molecules during dynamic processes. aip.org |

Computational Chemistry and Molecular Modeling of 4 Fluorobenzotrifluoride

Quantum Mechanical Simulations of Molecular Behavior

Quantum mechanical simulations are fundamental to understanding the electronic structure and resultant behaviors of molecules. By solving approximations of the Schrödinger equation, these methods can accurately model molecular properties and dynamics.

The interaction of molecules with intense, ultrashort laser pulses can induce a transient alignment of the molecular axes with respect to the laser's polarization direction. This phenomenon arises from the creation of a rotational wave packet, which is a coherent superposition of multiple rotational eigenstates. scispace.com The evolution of this wave packet leads to periodic revivals of molecular alignment, even after the laser pulse has passed. scispace.comaps.org

The dynamics of these wave packets can be monitored experimentally, for instance, by using a second laser pulse to induce a Coulomb explosion of the molecule, followed by imaging the resulting ion fragments. scispace.comchemphys.ca This technique allows for the direct visualization of the evolving angular distribution of the molecules. chemphys.ca While extensive research has been conducted on the laser-induced alignment and rotational dynamics of diatomic and linear molecules scispace.com, specific quantum mechanical simulations detailing the rotational wave packet dynamics for an asymmetric-top molecule like 4-Fluorobenzotrifluoride are not extensively documented in the available literature. The principles, however, remain applicable, suggesting that its behavior could be controlled and probed using similar ultrafast laser techniques.

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the stable conformations of a molecule and the energy barriers separating them. nih.gov For this compound, a key conformational feature is the rotation of the trifluoromethyl (-CF3) group around the C-C bond connecting it to the phenyl ring.

A standard computational approach involves performing a potential energy surface (PES) scan. This is achieved by systematically rotating the -CF3 group (defined by a dihedral angle) and calculating the molecule's total electronic energy at each step. The B3LYP functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a commonly employed level of theory for such calculations. science.gov The resulting data reveals the lowest energy (most stable) conformation and the energy barrier to rotation. For the -CF3 group attached to a benzene (B151609) ring, this barrier is expected to be relatively low.

Table 1: Illustrative Potential Energy Scan for -CF3 Rotation in this compound. Note: The following data is illustrative of typical results from a DFT calculation and is not from a specific literature source.

| Dihedral Angle (C-C-C-F, degrees) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 0.00 | Staggered (Minimum) |

| 15 | 0.25 | Intermediate |

| 30 | 0.50 | Eclipsed (Maximum) |

| 45 | 0.25 | Intermediate |

| 60 | 0.00 | Staggered (Minimum) |

Molecular Dynamics Simulations for Reactive Systems

While quantum mechanics is ideal for studying electronic properties, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. For systems involving chemical reactions, such as combustion or material degradation, reactive MD simulations are necessary. These simulations employ reactive force fields, like ReaxFF, which can model the formation and breaking of chemical bonds dynamically. purdue.eduphyschemres.org

The ReaxFF method uses a bond-order concept to describe the interactions between atoms, allowing it to simulate complex chemical processes at an atomistic scale for timescales up to nanoseconds. youtube.com Although specific reactive MD studies focused on this compound were not identified, this methodology could be applied to investigate its thermal decomposition pathways, its reactivity with other substances in a high-temperature environment, or its behavior in plasma etching processes. Such simulations would provide valuable insights into the reaction mechanisms and kinetics that are difficult to probe experimentally. github.io

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) in Fluorinated Compounds

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties. mdpi.comnih.gov These models are widely used in drug design and environmental science to predict the properties of new or untested chemicals. nih.gov

For fluorinated compounds, QSPR studies have been successfully used to predict properties like the n-octanol/water partition coefficient (logKow), a key parameter in assessing a chemical's environmental fate. researchgate.net A typical QSPR study involves the following steps:

Molecular Modeling : The 3D structure of each molecule in a dataset is optimized using quantum chemical methods like DFT at the B3LYP/6-311G** level. researchgate.net

Descriptor Calculation : From the optimized structures, a variety of theoretical descriptors are calculated. These can include structural parameters (e.g., molecular volume), electronic parameters (e.g., HOMO and LUMO energies, dipole moment), and thermodynamic parameters (e.g., total energy, enthalpy). researchgate.net

Model Building : Statistical methods, such as multiple linear regression, are used to build a mathematical model that relates a selection of the calculated descriptors to the experimentally measured property. researchgate.net

A study on 19 fluorobenzene (B45895) derivatives successfully developed a QSPR model for logKow using descriptors calculated via DFT. researchgate.net This approach is directly applicable to this compound, where its properties could be predicted by calculating the relevant descriptors and applying a validated QSPR model for fluorinated aromatics.

Table 2: Examples of Descriptors Used in QSPR Studies of Fluorobenzene Derivatives. These descriptors could be calculated for this compound to predict its physicochemical properties.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Structural | Molecular Volume (V) | The volume occupied by the molecule. |

| Dipole Moment (µ) | A measure of the molecule's overall polarity. | |

| Electronic | Highest Occupied Molecular Orbital Energy (EHOMO) | Energy of the outermost electron-occupied orbital. |

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | Energy of the lowest energy orbital without electrons. | |

| Most Negative Atomic Charge (q-) | The largest negative partial charge on any atom. | |

| Thermodynamic | Total Energy (TE) | The total electronic energy of the optimized molecule. |

| Gibbs Free Energy (G) | A measure of the thermodynamic potential. |

Applications of 4 Fluorobenzotrifluoride in Specialized Organic Synthesis

Building Block in the Synthesis of Complex Organic Molecules

In the realm of organic synthesis, 4-fluorobenzotrifluoride serves as a fundamental building block for introducing the 4-(trifluoromethyl)phenyl moiety into more complex structures. chemimpex.com Its utility is demonstrated in nucleophilic aromatic substitution reactions, where the fluorine atom can act as a leaving group, allowing for the formation of new carbon-oxygen or carbon-nitrogen bonds.

A notable example is its use in the synthesis of 2,2′-bis(trifluoromethylphenoxy)biphenyl. sigmaaldrich.comfishersci.ca This reaction proceeds via a nucleophilic aromatic substitution where this compound reacts with 2,2′-biphenol. sigmaaldrich.comfishersci.ca The compound is also a precursor in the synthesis of 1-aryloxy-2-substituted aminomethyltetrahydronaphthalene derivatives, further highlighting its role in constructing intricate molecular architectures. sigmaaldrich.comfishersci.ca The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity to the final molecule. chemimpex.com

Intermediate in Agrochemical and Specialty Chemical Production

This compound and its isomers are important intermediates in the production of modern agrochemicals. guidechem.comgoogle.com The trifluoromethyl group is a key pharmacophore in many successful pesticides and herbicides, enhancing their biological efficacy. ccspublishing.org.cn

Benzotrifluoride (B45747) derivatives are crucial for synthesizing a range of crop protection products. For example, the fungicide Bixafen, N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide, contains a fluorinated biphenyl (B1667301) structure. nih.gov The synthesis of such complex molecules often involves multi-step processes where fluorinated aromatic rings are key components. google.com Another example is the fungicide and nematicide Fluopyram, which incorporates a 3-chloro-5-(trifluoromethyl)pyridine (B1270821) moiety. lew.ro While the syntheses of these specific commercial agrochemicals often start from more complex, pre-functionalized halogenated intermediates, the fundamental importance of the fluorobenzotrifluoride scaffold to this class of compounds is evident. google.comlew.ro For instance, 3-chloro-4-fluorobenzotrifluoride (B1360330) is noted as a useful intermediate for medicines and agricultural chemicals. google.com

Role in Materials Science for Advanced Coatings and Polymers

In materials science, this compound is explored for its potential in creating advanced polymers and coatings with specialized properties. chemimpex.com Fluorinated polymers are known for their high thermal stability, chemical inertness, and low surface energy, making them suitable for high-performance applications. chemimpex.com

The synthesis of high-performance polymers such as poly(aryl ether ketone)s (PAEKs) often relies on the nucleophilic substitution reaction between dihalogenated monomers and bisphenols. google.com Fluorine-activated monomers are particularly effective in these polycondensation reactions. While many PAEK syntheses utilize 4,4′-difluorobenzophenone, the underlying principle of using fluorinated aromatic compounds as activated monomers is central. google.com The structure of this compound makes it a candidate for incorporation into specialty polymers where its trifluoromethyl group could impart enhanced properties such as hydrophobicity, thermal stability, and a low dielectric constant. Research in this area includes the synthesis of copolymers based on fluorine-containing styrene (B11656) derivatives, such as 4-fluorostyrene, to create materials for advanced applications, including specialized coatings. fluorine1.ru

Environmental Fate and Biotransformation of 4 Fluorobenzotrifluoride

Biodegradation Pathways and Mechanisms of Defluorination

The biodegradation of fluorinated aromatic compounds is a challenging process for microorganisms due to the strength and stability of the C-F bond. However, various microbial pathways have been identified that can initiate the breakdown of these persistent molecules. The primary mechanism involves enzymatic cleavage of the C-F bond, a critical step for the complete mineralization of fluoroaromatics.

A range of microorganisms has demonstrated the ability to defluorinate aromatic compounds, although capabilities are often strain- and compound-specific. Research has identified several bacterial genera, including Pseudomonas, Alcaligenes, and Aureobacterium, that can utilize fluorinated compounds as their sole source of carbon and energy. For instance, Pseudomonas putida F1 has been a focal point of research, showing significant capability in metabolizing polyfluorinated compounds. This strain can be induced to express the necessary enzymes for defluorination when exposed to certain fluorinated aromatics.

Discoveries in anaerobic degradation have also expanded the range of known defluorinating microbes. For example, the denitrifying bacterium Thauera aromatica can completely degrade 4-fluorobenzoate (B1226621) and 4-fluorotoluene (B1294773) in the absence of oxygen, a process previously unobserved for arylic C-F bonds. The microbial degradation of fluoroanilines has also been studied, revealing that mixed bacterial cultures can completely break down these compounds, although the required enrichment time increases with the degree of fluorine substitution. These findings highlight the diverse microbial machinery available in the environment for tackling fluorinated xenobiotics.

Table 1: Selected Microorganisms with Defluorination Capacity for Aromatic Compounds

| Microorganism | Compound(s) Degraded | Key Findings |

| Pseudomonas putida F1 | 4-Fluorobenzotrifluoride, Toluene (B28343), 1,2,4-Trifluorobenzene | Utilizes the toluene dioxygenase pathway for metabolism and defluorination. |

| Rhizobiales sp. strain F11 | Fluorobenzene (B45895) | Degrades fluorobenzene via 4-fluorocatechol (B1207897) and catechol intermediates through an ortho-cleavage pathway. |

| Aureobacterium sp. RHO25 | 4-Fluorobenzoate | Capable of anaerobic degradation, yielding 4-hydroxybenzoyl-CoA. |

| Thauera aromatica | 4-Fluorobenzoate, 4-Fluorotoluene | Performs oxygen-independent enzymatic aryl fluoride (B91410) bond cleavage. |

Enzymatic and Whole-Cell Defluorination Reactions

Enzymatic C-F bond cleavage is the central event in the biodegradation of organofluorine compounds. This can occur through several mechanisms, including hydrolytic, oxidative, and reductive pathways. The enzymes responsible often exhibit broad substrate specificity, allowing them to act on xenobiotic compounds.

Dioxygenase enzymes are crucial in the initial stages of aerobic degradation of aromatic compounds. Toluene dioxygenase, a well-studied enzyme from Pseudomonas putida F1, has been shown to initiate the metabolism of this compound. This enzyme introduces two hydroxyl groups onto the aromatic ring, creating a dihydrodiol intermediate that is a precursor for subsequent defluorination steps. In anaerobic bacteria like Thauera aromatica, a different class of enzyme, class I benzoyl-coenzyme A (BCR) reductase, catalyzes the ATP-dependent defluorination of 4-fluorobenzoyl-CoA to benzoyl-CoA and hydrogen fluoride.

Whole-cell reactions leverage the complete metabolic machinery of the microorganism. In studies with P. putida F1, whole cells induced with toluene demonstrated the ability to defluorinate this compound, confirming that the metabolic pathway is functional and accessible within the cellular environment.

The metabolic pathway for toluene degradation, encoded by the tod operon in Pseudomonas putida F1, is a prime example of a catabolic route that can be co-opted for the transformation of fluorinated analogues like this compound. Research has shown that this compound can act as an inducer of the tod operon, meaning its presence can switch on the genes necessary for its own breakdown.

The process begins with the action of toluene dioxygenase (TDO), which attacks the aromatic ring. This initial oxidation is a critical step that destabilizes the aromatic system and prepares the molecule for ring cleavage. Following the initial dioxygenation, the resulting dihydrodiol is typically converted by a dehydrogenase to a catechol derivative. This fluorinated catechol can then be processed by downstream enzymes of the toluene pathway, leading to ring cleavage and eventual release of fluoride ions. The ability of this compound to be recognized and processed by the enzymes of the toluene pathway highlights a key mechanism for the natural attenuation of such compounds in contaminated environments where hydrocarbon-degrading bacteria are present.

A common strategy in the aerobic microbial degradation of aromatic compounds is the formation of catechol intermediates. In the case of fluorinated aromatics, this results in the formation of fluorinated catechols. For instance, the degradation of fluorobenzene by Rhizobiales sp. strain F11 proceeds through the formation of 4-fluorocatechol, which is then subjected to ortho ring cleavage. Similarly, the metabolism of 3- and 4-fluorobenzoate in several bacterial strains also funnels through 4-fluorocatechol.

Given that this compound is metabolized via the toluene dioxygenase pathway, it is highly probable that its degradation also proceeds through a fluorinated catechol intermediate. The dioxygenase would hydroxylate the ring to form a dihydrodiol, which is then aromatized to a catechol. The subsequent metabolism of this fluorinated catechol by ring-cleavage dioxygenases can lead to the elimination of fluoride from the resulting aliphatic intermediates. In some cases, the degradation of complex fluorinated molecules can also yield fluorinated phenols. For example, the biodegradation of the antidepressant fluoxetine, which contains a trifluoromethylphenyl group, can produce 4-(trifluoromethyl)phenol (B195918) as a metabolite.

Photodefluorination Studies and Mechanisms

Photodegradation represents an important abiotic pathway for the transformation of persistent organic pollutants. For trifluoromethylarenes, defluorination can be initiated by UV irradiation. The general mechanism involves a single-electron reduction of the trifluoromethylarene to generate a radical anion intermediate. This intermediate is unstable and subsequently eliminates a fluoride anion, yielding a difluoro-substituted radical.

While specific photodefluorination studies on this compound are limited, research on related compounds provides insight into potential mechanisms. Studies on trifluoromethylphenols (TFMPs), which are transformation products of some pharmaceuticals and agrochemicals, show they can undergo spontaneous aqueous defluorination. This process can lead to the formation of corresponding hydroxybenzoic acids and fluoride. The mechanism is believed to proceed via an E1cb (Elimination Unimolecular conjugate Base) pathway, driven by β-elimination. Such abiotic degradation pathways, driven by sunlight, could contribute to the transformation of this compound in surface waters.

Environmental Persistence and Remediation Strategies

The persistence of this compound in the environment is largely due to the high strength of the C-F bonds in both the trifluoromethyl group and the fluoro-substituent on the aromatic ring. Compounds with trifluoromethyl groups are generally considered stable. Benzotrifluorides and their derivatives have been identified as persistent organic pollutants in groundwater, indicating their potential for long-term contamination.

Remediation strategies for sites contaminated with fluorinated aromatic compounds can leverage the microbial degradation pathways discussed. Bioremediation, which uses microorganisms to break down pollutants, is a promising approach. The use of bacteria like Pseudomonas putida, which possess the enzymatic machinery to attack the aromatic ring and initiate defluorination, is a key strategy. This process, known as bioaugmentation, involves introducing specific microbial strains to a contaminated site to enhance degradation.

Furthermore, understanding the metabolic pathways, such as the co-metabolism via the toluene degradation pathway, allows for the development of engineered remediation systems. For instance, stimulating the growth of indigenous hydrocarbon-degrading bacteria by adding a primary substrate like toluene could potentially enhance the simultaneous degradation of this compound.

Challenges and Future Directions in 4 Fluorobenzotrifluoride Research

Challenges in Selective C-F Bond Formation

The selective formation of carbon-fluorine (C-F) bonds is a formidable challenge in organic synthesis due to the high electronegativity of fluorine and the strength of the C-F bond. The bond dissociation energy of a benzylic C(sp³)–F bond is significantly high, making its selective cleavage and functionalization a difficult task, especially in the presence of other, weaker carbon-halogen bonds. nih.govscispace.com For instance, in 4-halogenated benzotrifluorides, the cleavage of aryl C–I, C–Br, and C–Cl bonds is preferred over the stronger benzylic C–F bond. nih.govscispace.com

A primary challenge lies in controlling the reactivity of fluorinating agents to achieve high selectivity for a specific position in a molecule, a critical aspect for the synthesis of complex pharmaceuticals and agrochemicals. rsc.orgresearchgate.net The development of catalytic methods for fluorination is a promising strategy to achieve high selectivity and efficiency. rsc.org However, these methods are still less developed compared to non-catalytic approaches. rsc.org

Development of Cost-Effective and Environmentally Benign Synthetic Methods

The traditional synthesis of fluorinated compounds, including derivatives of 4-fluorobenzotrifluoride, has often relied on expensive and atom-inefficient reagents. acs.org There is a significant push towards developing more economical and sustainable synthetic methods. This includes the use of readily available and inexpensive starting materials and reagents. For example, methods utilizing inexpensive chlorine and hydrogen fluoride (B91410) for the chlorination and fluorination of 4-fluorotoluene (B1294773) have been explored to produce 3-chloro-4-fluorobenzotrifluoride (B1360330) with high selectivity and yield. google.com

Addressing Site-Selectivity and Substrate Scope Limitations